molecular formula C7H6BFO2 B3109686 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 174671-93-3

7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B3109686
CAS No.: 174671-93-3
M. Wt: 151.93 g/mol
InChI Key: LIGKOZHDSGAHME-UHFFFAOYSA-N
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Description

7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within its oxaborole ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol typically involves multiple steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted oxaboroles .

Scientific Research Applications

7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a fluorinated benzoxaborole compound with diverse applications, particularly in medicinal chemistry and antifungal research .

Chemical Properties and Structure

This compound has the molecular formula C7H6BFO2C_7H_6BFO_2 and a molecular weight of 151.93 . It is also known by other names, including 7-Fluoro-2,1-benzoxaborol-1(3H)-ol and Tavaborole Impurity 12 .

Antifungal Activity

Benzoxaboroles, including fluorinated derivatives, have gained prominence as biologically active compounds with antifungal properties . Tavaborole, a related compound, represents a novel class of antifungal drugs that utilize the oxaborole-tRNA-trapping mechanism . Studies have shown that the presence and position of a fluorine substituent influence the overall bioactivity of fluorobenzoxaboroles . For instance, research comparing different fluorobenzoxaboroles with varying fluorine positions on the benzene ring demonstrated differences in antifungal action .

Mechanochemical Synthesis

7-Fluorobenzoxaboroles are synthesized via mechanochemical methods, which is an environmentally friendly protocol for producing piperazine bis(benzoxaboroles), including isomers of bis(fluorobenzoxaboroles) . These compounds are tested for antifungal activity against various fungal strains, including Aspergillus niger, Aspergillus terreus, and Candida albicans . However, bis(7-fluorobenzoxaborole) was excluded from one study due to its insolubility in DMSO .

Use in Selective Synthesis

This compound derivatives are used in the selective synthesis of oxaborol-tetrazoles . For example, 3-(1-Cyclohexyl-1H-tetrazol-5-yl)-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol and 5-Fluoro-3-(1-pentyl-1H-tetrazol-5-yl)benzo[c][1,2]oxaborol-1(3H)-ol are synthesized using (4-fluoro-2-formylphenyl)boronic acid as a starting material .

Development of Novel Drugs

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antifungal or anti-inflammatory activity .

Comparison with Similar Compounds

  • 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt
  • 7-Fluorobenzofurazan-4-sulfonamide

Comparison: While 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol shares some structural similarities with these compounds, it is unique due to the presence of the boron atom within its oxaborole ring. This imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications .

Biological Activity

7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered attention for its biological activity, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activities, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a fluorine atom at the 7-position of the benzoxaborole framework, which is known to influence its biological activity. The presence of the boron atom is pivotal for its interaction with biological targets, particularly in binding to diols and other relevant biomolecules.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity, particularly against Wolbachia species, which are endosymbiotic bacteria associated with various filarial infections. For instance, in vitro assays indicated that analogs containing the benzoxaborole moiety displayed potent activity against Wolbachia, suggesting a potential role in treating diseases like onchocerciasis and lymphatic filariasis .

Table 1: In Vitro Activity Against Wolbachia

Compound IDWolbachia EC50 (nM)
15113
74101
75>1000

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Boron-containing small molecules have shown promise as disease-modifying anti-rheumatic drugs (DMARDs). The mechanism involves inhibition of inflammatory pathways, particularly those mediated by interleukins .

Study on Filarial Infections

A pivotal study evaluated the efficacy of this compound in reducing Wolbachia loads in infected mice. The results indicated a significant decrease in bacterial load post-treatment, reinforcing the compound's potential as an anti-filarial agent .

Mechanochemical Synthesis and Antifungal Activity

Another research effort focused on synthesizing piperazine derivatives of benzoxaboroles, which were tested for antifungal activity. The presence of the benzoxaborole system was crucial for exhibiting high antifungal potency against various strains .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic viability. Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for ensuring effective plasma levels during treatment .

Q & A

Q. Basic Synthesis and Reaction Optimization

Q: What is the typical synthetic route for 7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol, and how can reaction conditions be optimized for yield? A: The compound is commonly synthesized via base-catalyzed nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, fluorinated precursors like 2-bromo-3-fluorobenzaldehyde (CAS# 6630-33-7) are reacted with boronate esters (e.g., triisopropylborate) under palladium catalysis . Critical conditions include inert atmosphere (nitrogen/argon), temperatures between 80–90°C, and bases like sodium carbonate. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aryl halide to boronate) and catalyst loading (0.05–0.1 mol% Pd(OAc)₂). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Advanced Fluorination Strategies

Q: How is regioselective fluorine incorporation achieved at the 7-position, and what electronic effects does this introduce? A: Fluorination is typically performed using electrophilic fluorinating agents (e.g., Selectfluor®) or via directed ortho-metalation. For example, lithiation of a protected benzooxaborole intermediate followed by reaction with N-fluoropyridinium salts introduces fluorine at the 7-position . The electron-withdrawing fluorine alters the compound’s electronic profile, increasing the Lewis acidity of the boronic acid moiety (pKa reduction by ~1–2 units), which enhances its reactivity in coordination-driven applications (e.g., enzyme inhibition) .

Q. Structural Characterization Techniques

Q: Which spectroscopic methods are most reliable for confirming the structure and purity of this compound? A: Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the fluorinated aromatic proton (δ ~7.2–7.5 ppm) and borole oxygen (δ ~3.5–4.0 ppm) in DMSO-d₆ .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 182.05 for C₇H₅BFO₂⁺) .
  • X-ray crystallography : Resolves boronic ester geometry and hydrogen-bonding interactions .
    Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. Reactivity in Cross-Coupling Reactions

Q: How does the 7-fluoro substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling? A: The fluorine atom enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the oxaborole ring may reduce coupling efficiency compared to non-fluorinated analogs. For example, reactions with aryl halides require higher catalyst loadings (0.2 mol% Pd(PPh₃)₄) and prolonged reaction times (24–48 hours) .

Q. Safety and Handling Protocols

Q: What are the primary safety hazards, and what PPE is recommended for handling this compound? A: Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions:

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of irritant vapors .
  • Storage : Under inert gas (argon) at 2–8°C, separated from oxidizers .
    Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Q. Chiral Resolution of Enantiomers

Q: What chromatographic methods are effective for resolving enantiomers of fluorinated oxaboroles? A: Chiral HPLC using columns like Chiralpak AD or ChiralCel OZ-H with mobile phases of CO₂/ethanol (1:1) achieves baseline separation. For example, racemic 7-ethoxy-4-fluoro derivatives are resolved with >99% enantiomeric excess (ee) under supercritical fluid chromatography (SFC) conditions .

Q. Pharmacological Profiling

Q: What in vitro assays are used to evaluate the bioactivity of 7-fluorinated oxaboroles? A: Common assays include:

  • Enzyme inhibition : Fluorine’s electron-withdrawing effect enhances binding to serine hydrolases (e.g., β-lactamase) in kinetic assays .
  • MIC testing : Against Gram-negative bacteria (e.g., E. coli) to assess antibacterial potential .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

Q. Addressing Data Contradictions

Q: How can researchers resolve discrepancies in reported melting points or spectral data? A: Variations often arise from polymorphic forms or solvent residues. Strategies include:

  • Recrystallization : Using ethanol/water mixtures to obtain a consistent crystalline form.
  • DSC analysis : Differentiates polymorphs by endothermic peaks .
  • Cross-referencing : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) and synthesis batches .

Q. Computational Modeling Applications

Q: How can DFT calculations guide the design of derivatives with enhanced stability? A: Density functional theory (B3LYP/6-31G*) predicts bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess hydrolytic stability. For example, fluorine substitution reduces HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), indicating slower oxidation .

Q. Stability Under Physiological Conditions

Q: What degradation pathways occur in aqueous or biological media, and how are they mitigated? A: Hydrolysis of the oxaborole ring is the primary degradation pathway (t₁/₂ ~8 hours in PBS at pH 7.4). Stabilization strategies:

  • Prodrug design : Esterification of the hydroxyl group prolongs half-life to >24 hours .
  • Buffer optimization : Use of citrate buffers (pH 5.0) reduces boronate hydrolysis .

Properties

IUPAC Name

7-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGKOZHDSGAHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240120
Record name 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-93-3
Record name 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174671-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-fluorobenzyl alcohol (3.5 parts; 0.028M) was stirred in THF (100 ml) containing tetramethylene ethylenediamine (10.2 ml; 0.067M). After cooling to -78° C., sec-butyl-lithium (77 ml of 0.8M solution in cyclohexane ex Aldrich; 0.061M) was slowly added over 45 min at between -78° and -65° C. with stirring under a nitrogen blanket. After 1 hour at -78° C., tributyl borate (16.78 ml; 0.061M) was added dropwise and the reactants stirred under nitrogen for 16 hrs allowing the temperature to slowly raise to 20° C. Dilute hydrochloric acid was added to bring the pH to about 12 and the aqueous phase separated and washed with diethylether. The pH of the aqueous phase was then acidified to about pH 2 with hydrochloric acid and extracted with ether (3×100 ml). These ether extracts were washed with saturated brine, dried over magnesium sulphate and the ether evaporated whereupon the product separated as a pale solid (2.6 parts; 62% theory) mp=132°-134° C. after recrystallisation from aqueous methanol.
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tetramethylene ethylenediamine
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77 mL
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16.78 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol

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